molecular formula C16H14N2O4S2 B2389210 Methyl 5-(((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)methyl)furan-2-carboxylate CAS No. 864922-89-4

Methyl 5-(((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)methyl)furan-2-carboxylate

Cat. No.: B2389210
CAS No.: 864922-89-4
M. Wt: 362.42
InChI Key: XHFHPTKIPNDXOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)methyl)furan-2-carboxylate is a complex organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)methyl)furan-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with the thiadiazole intermediate.

    Formation of the Furan Ring: The furan ring can be synthesized through a cyclization reaction involving a suitable diene and a carbonyl compound.

    Coupling Reactions: The final step involves coupling the thiadiazole intermediate with the furan ring through a thioether linkage, followed by esterification to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)methyl)furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halides (e.g., bromine or chlorine) and nucleophiles (e.g., amines or thiols) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 5-(((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)methyl)furan-2-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 5-(((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)methyl)furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s thiadiazole ring can interact with enzymes and receptors, modulating their activity. Additionally, the methoxyphenyl group may enhance the compound’s binding affinity and specificity for certain targets. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-nitrofuran-2-carboxylate: This compound shares the furan ring and ester functional group but lacks the thiadiazole and methoxyphenyl groups.

    4-Methoxyphenyl-1,2,4-thiadiazole: This compound contains the thiadiazole and methoxyphenyl groups but lacks the furan ring and ester functional group.

Uniqueness

Methyl 5-(((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)methyl)furan-2-carboxylate is unique due to the combination of its furan ring, thiadiazole ring, and methoxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 5-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanylmethyl]furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4S2/c1-20-11-5-3-10(4-6-11)14-17-16(24-18-14)23-9-12-7-8-13(22-12)15(19)21-2/h3-8H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHFHPTKIPNDXOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NSC(=N2)SCC3=CC=C(O3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.